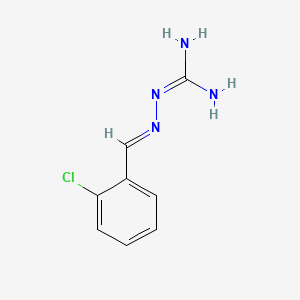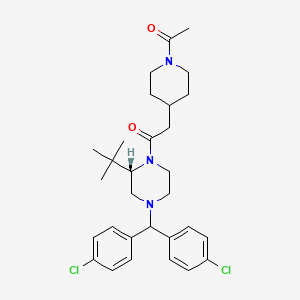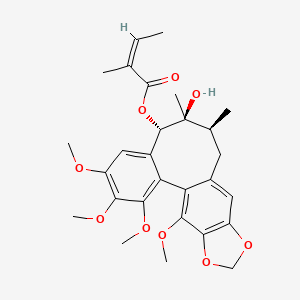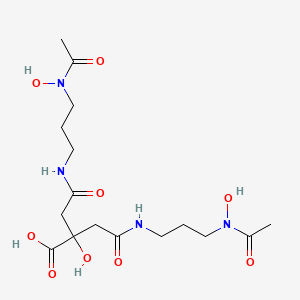
Sephin1
Overview
Description
Icerguastat, also known as Sephin1, is a small molecule compound that has garnered significant attention in the field of medical research. It is a derivative of Guanabenz, but unlike Guanabenz, it lacks α2-adrenergic activity. Icerguastat is primarily recognized for its role as a selective inhibitor of the phosphatase regulatory subunit PPP1R15A (R15A). This inhibition prolongs the protective response of eIF2α phosphorylation, which is crucial in managing cellular stress responses .
Mechanism of Action
Target of Action
Sephin1 is a selective inhibitor of stress-induced PPP1R15A . PPP1R15A is a regulatory subunit of protein phosphatase 1 and regulates stress-induced eIF2α (α subunit of eukaryotic translation initiation factor 2) . The primary role of PPP1R15A is to promote the unfolded protein response (UPR) and restore protein homeostasis .
Mode of Action
This compound inhibits the dephosphorylation of eIF2α, thereby enhancing the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . It has been reported that this compound disrupts the association between two of the three component proteins that come together to create the active enzyme in a particular phosphatase .
Biochemical Pathways
This compound affects the integrated stress response (ISR) pathway. The ISR is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . This compound inhibits eIF2α dephosphorylation, thereby prolonging the ISR . It has been found that this compound dose-dependently mitigates the changes in NF-κB, MAPK, and c-FOS and the subsequent nuclear factor of activated T cells 1 (NFATc1) translocation in RANKL-stimulated BMMs .
Result of Action
This compound has been reported to suppress neurodegeneration in a group of genetically modified mice by inhibiting a particular phosphatase . It has also been found to significantly inhibit osteoclastogenesis in vitro . Furthermore, this compound or PPP1R15A knockdown suppressed osteoclastogenesis in CD14+ monocytes from osteoporosis patients .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged ISR, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .
Biochemical Analysis
Biochemical Properties
Sephin1 interacts with the protein PPP1R15A, a stress-induced regulatory subunit of the protein phosphatase 1 complex that dephosphorylates eIF2α . This interaction prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response .
Cellular Effects
This compound has been shown to have protective effects on oligodendrocytes, reducing the cytotoxic impact of inflammation on these cells . It also attenuates the IRE1 branch of the endoplasmic reticulum unfolded protein response .
Molecular Mechanism
This compound inhibits the dephosphorylation of eIF2α by interacting with PPP1R15A . This prolongs the integrated stress response, allowing for the synthesis of protective proteins and reducing global protein translation .
Dosage Effects in Animal Models
In a mouse model of multiple sclerosis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .
Metabolic Pathways
This compound is involved in the integrated stress response pathway, where it interacts with the enzyme eIF2α and the protein PPP1R15A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icerguastat involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboximidamide. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of Icerguastat follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its identity and purity .
Types of Reactions:
Oxidation: Icerguastat can undergo oxidation reactions, particularly at the hydrazinecarboximidamide moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Icerguastat can participate in substitution reactions, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Icerguastat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphatase regulatory subunits.
Biology: Icerguastat is employed in research related to cellular stress responses and protein misfolding diseases.
Medicine: The compound has shown promise in treating conditions like oculopharyngeal muscular dystrophy and amyotrophic lateral sclerosis by reducing muscle degeneration and protein aggregation
Industry: Icerguastat is used in the development of therapeutic agents targeting neurodegenerative diseases.
Comparison with Similar Compounds
Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.
Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.
Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.
Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .
Properties
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJALXSRRSUHR-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
951441-04-6, 13098-73-2 | |
| Record name | IFB-088 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icerguastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC65390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)









![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-ol](/img/structure/B1681559.png)
![(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde](/img/structure/B1681560.png)

